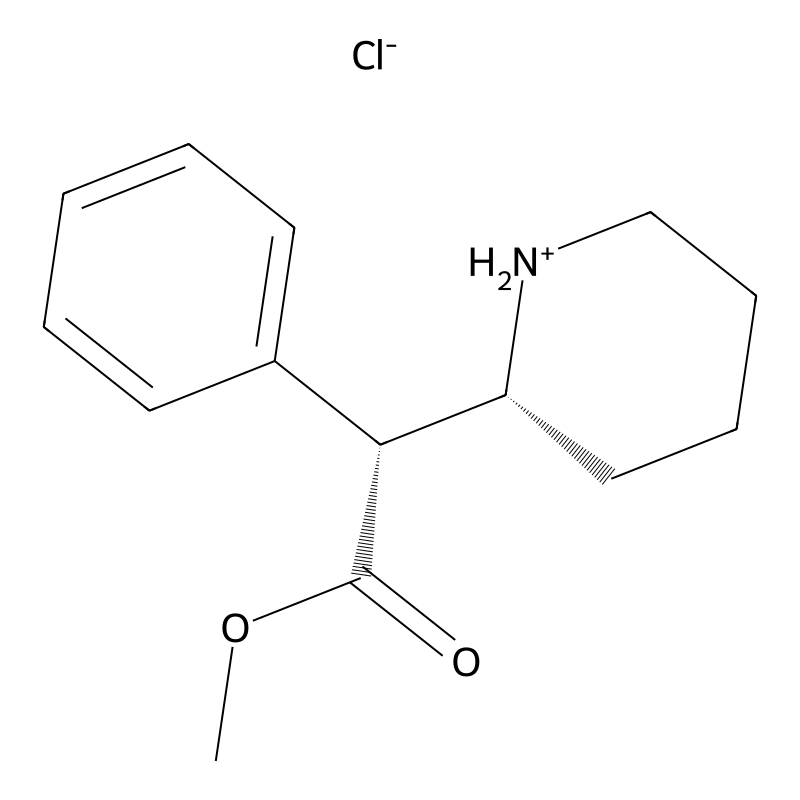

Dexmethylphenidate hydrochloride

C14H20ClNO2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C14H20ClNO2

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Treatment of Attention Deficit Hyperactivity Disorder (ADHD):

Dexmethylphenidate hydrochloride (d-MPH) is primarily studied and used in scientific research for the treatment of ADHD. It is the d-isomer of methylphenidate, a stimulant medication. Studies have shown d-MPH to be effective in improving core symptoms of ADHD, including inattention, hyperactivity, and impulsivity [, ]. Compared to the racemic mixture of methylphenidate (d,l-MPH), d-MPH may require a lower dose while offering a longer duration of action [, ].

Mechanism of Action:

The exact mechanism of action of d-MPH is not fully understood, but it is believed to work by increasing the levels of dopamine and norepinephrine in the central nervous system []. These neurotransmitters play a crucial role in attention, focus, and impulse control.

Additional Areas of Research:

While the primary focus of d-MPH research is ADHD treatment, there is emerging interest in its potential applications for other conditions. Some areas of exploration include:

- Narcolepsy: Studies suggest d-MPH might improve wakefulness and reduce excessive daytime sleepiness in individuals with narcolepsy [].

- Fatigue: Research is investigating the potential use of d-MPH to manage fatigue associated with various medical conditions.

- Cognitive Enhancement: Limited research explores the potential of d-MPH to improve cognitive function in healthy individuals, but more studies are needed to confirm these findings.

Dexmethylphenidate hydrochloride is a central nervous system stimulant primarily used in the treatment of attention deficit hyperactivity disorder. It is the d-threo enantiomer of racemic methylphenidate and is marketed under the brand name Focalin. This compound works by altering the levels of certain neurotransmitters in the brain, particularly dopamine and norepinephrine, which are crucial for attention and impulse control .

The chemical formula for dexmethylphenidate hydrochloride is C₁₄H₁₉NO₂·HCl, with a molecular weight of 269.77 g/mol. It appears as a white to off-white powder and is soluble in water and methanol .

Dexmethylphenidate is a controlled substance due to its potential for abuse and dependence. Common side effects include decreased appetite, insomnia, anxiety, and headaches. In severe cases, it can cause cardiovascular issues, psychosis, or seizures.

Safety considerations:

- Contraindications: Dexmethylphenidate is contraindicated in individuals with a history of severe heart problems, psychosis, or uncontrolled hypertension.

- Drug interactions: Dexmethylphenidate can interact with other medications, including antidepressants and blood pressure medications. It is crucial to disclose all medications to the prescribing physician before starting Dexmethylphenidate.

- Pregnancy and lactation: Dexmethylphenidate should be used with caution during pregnancy and lactation as its safety profile in these populations is not fully established.

- Hydrolysis: Dexmethylphenidate can be hydrolyzed to form d-α-phenyl-piperidine acetic acid, also known as d-ritalinic acid.

- Oxidation: The compound may be oxidized under specific conditions, leading to potential degradation products.

- Acid-base reactions: As a hydrochloride salt, it can participate in acid-base reactions, forming soluble salts with various bases.

These reactions may influence its stability, efficacy, and metabolism within biological systems.

Dexmethylphenidate exhibits significant biological activity as a stimulant. Its primary action is through the inhibition of the reuptake of dopamine and norepinephrine in the synaptic cleft, enhancing their availability in the brain. This mechanism results in improved attention span, increased focus, and reduced impulsivity in patients with attention deficit hyperactivity disorder .

The synthesis of dexmethylphenidate typically involves several steps:

- Starting Material: The synthesis begins with methylphenidate as a precursor.

- Resolution: The racemic mixture of methylphenidate is resolved into its enantiomers using chiral separation techniques such as chromatography or enzymatic resolution.

- Formation of Hydrochloride Salt: The d-threo enantiomer is then reacted with hydrochloric acid to form dexmethylphenidate hydrochloride.

This multi-step process ensures the purity and efficacy of the final product.

Dexmethylphenidate hydrochloride is primarily used for:

- Treatment of Attention Deficit Hyperactivity Disorder (ADHD): It helps manage symptoms such as inattention, hyperactivity, and impulsiveness.

- Cognitive Enhancement: Some studies suggest its off-label use for cognitive enhancement in healthy individuals, although this is controversial due to ethical concerns and potential side effects .

- Research Purposes: It is also utilized in clinical research to study ADHD and related disorders.

Dexmethylphenidate can interact with several substances:

- Monoamine Oxidase Inhibitors (MAOIs): Co-administration can lead to severe hypertensive crises; thus, it is contraindicated within two weeks of MAOI use .

- Antidepressants: Certain antidepressants may enhance the effects or side effects of dexmethylphenidate.

- Other Stimulants: Concurrent use with other stimulants can increase the risk of cardiovascular side effects.

Monitoring for these interactions is crucial for patient safety.

Dexmethylphenidate shares similarities with several other compounds used for similar therapeutic purposes. Here are some key comparisons:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Methylphenidate | Racemic mixture | ADHD treatment | Contains both d-threo and l-threo enantiomers |

| Amphetamine | Phenethylamine derivative | ADHD treatment | More potent stimulant effects; higher addiction potential |

| Lisdexamfetamine | Prodrug of dextroamphetamine | ADHD treatment | Converted to active form after ingestion; lower abuse potential |

| Atomoxetine | Selective norepinephrine reuptake inhibitor | ADHD treatment | Non-stimulant; different mechanism of action |

Dexmethylphenidate's uniqueness lies in its specific enantiomeric formulation which provides enhanced therapeutic effects while potentially reducing side effects associated with its racemic counterpart, methylphenidate .

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Related CAS

Drug Indication

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Solute carrier family

SLC6

SLC6A2 (NAT1) [HSA:6530] [KO:K05035]

Other CAS

Wikipedia

FDA Medication Guides

Methylphenidate Hydrochloride

TABLET, EXTENDED RELEASE;ORAL

JANSSEN PHARMS

10/13/2023

Metadate CD

CAPSULE, EXTENDED RELEASE;ORAL

LANNETT CO INC

Quillivant XR

FOR SUSPENSION, EXTENDED RELEASE;ORAL

NEXTWAVE

06/25/2021

Ritalin

TABLET;ORAL

NOVARTIS

Ritalin LA

Ritalin-SR

11/19/2019

Jornay PM

IRONSHORE PHARMS

Methylin

Methylphenidate Hydrochloride

TABLET, CHEWABLE;ORAL

SOLUTION;ORAL

SPECGX LLC

10/13/2023

Quillichew ER

TABLET, EXTENDED RELEASE, CHEWABLE;ORAL

NEXTWAVE PHARMS

Aptensio XR

RHODES PHARMS

Adhansia XR

PURDUE PHARMA LP

06/28/2021

Relexxii

VERTICAL PHARMACEUTICALS

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients